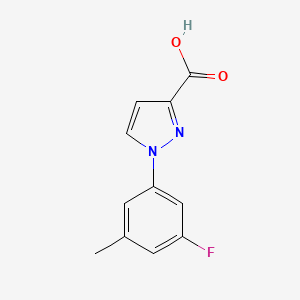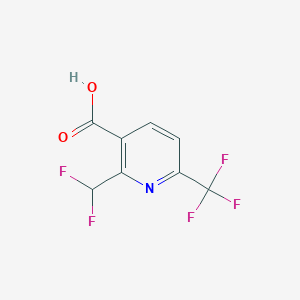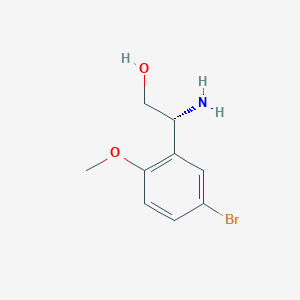
(2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Amination: The amino group is introduced through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), thiols, or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups contribute to hydrophobic interactions and electronic effects. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL: Similar structure with a chlorine atom instead of bromine.
(2R)-2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-OL: Similar structure with a fluorine atom instead of bromine.
(2R)-2-Amino-2-(5-iodo-2-methoxyphenyl)ethan-1-OL: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL imparts unique reactivity and biological activity compared to its halogen-substituted analogs. Bromine’s size and electronic properties influence the compound’s interaction with molecular targets, making it a valuable molecule for specific applications.
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
Clave InChI |
JIIQSZURHGJXTF-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)[C@H](CO)N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


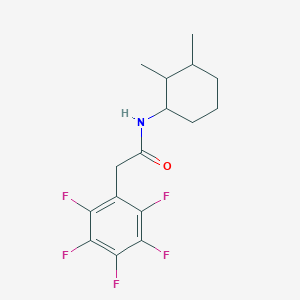
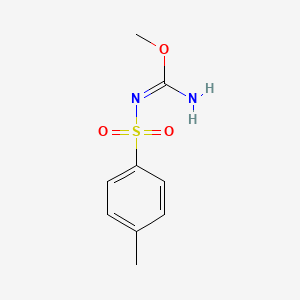
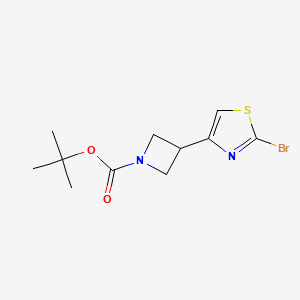
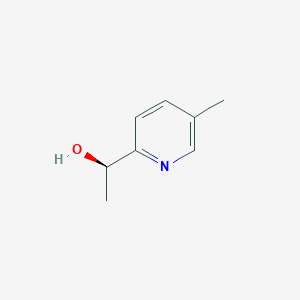
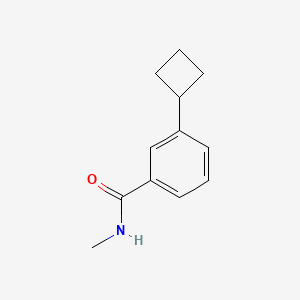

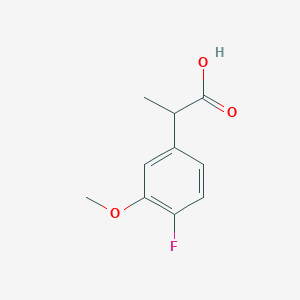
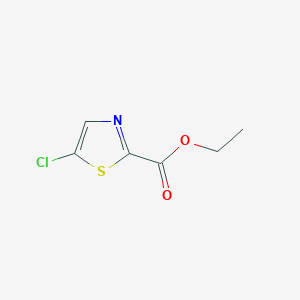
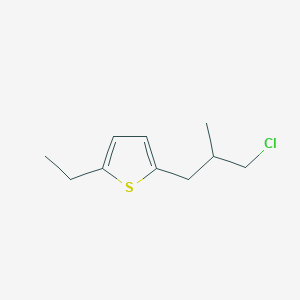

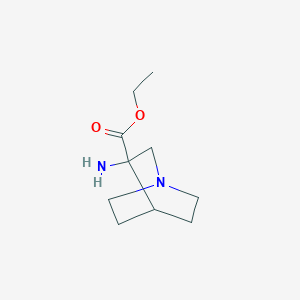
![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
